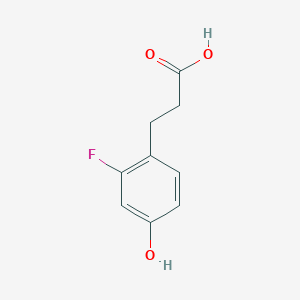

3-(2-氟-4-羟基苯基)丙酸

描述

3-(2-Fluoro-4-hydroxyphenyl)propanoic acid is a compound with the molecular formula C9H9FO3 . It is a tyrosine derivative and its structure contains a benzene ring conjugated to a propanoic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide was performed using active 4-nitrophenyl ester where the reaction was performed with ammonia at room temperature . Another study reported the synthesis of new lanthanide complexes based on 3-(4-hydroxyphenyl)propanoic acid .Molecular Structure Analysis

The molecular structure of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid can be analyzed based on its molecular formula C9H9FO3 . The structure contains a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis

A study reported the catalytic activity of a two-component flavin-dependent monooxygenase from Pseudomonas aeruginosa toward cinnamic acid derivatives. The study found that the enzyme exhibited oxidation activity toward 3-(4-hydroxyphenyl)propanoic acid .科学研究应用

不对称合成

3-(2-氟-4-羟基苯基)丙酸已被用于不对称合成,特别是在氟化L-酪氨酸和间位L-酪氨酸的合成中。这个过程涉及关键步骤,如苄溴化物的合成和甘氨酸烯醇衍生物的烷基化(Monclus et al., 1995)。

振动光谱研究

它已成为实验和理论研究的主题,以了解其振动光谱。这项研究为了解与3-(2-氟-4-羟基苯基)丙酸相关的化合物的分子结构和行为提供了见解(Song et al., 2007)。

聚苯并噁嗪制备

与3-(4-羟基苯基)丙酸密切相关的苹果酸已被探索为增强分子对苯并噁嗪环形成的反应性的可再生建筑块,这是材料科学中的重大进展(Trejo-Machin et al., 2017)。

抗肿瘤化合物的合成

这种化合物已被用于合成抗肿瘤活性,展示了它在药物化学和制药研究中的潜力(Jing, 2011)。

酶测定的荧光底物

研究表明其在开发酶测定的荧光底物中的作用,特别是对辣根过氧化物酶,突出了它在生物化学和分子生物学中的应用(Zaitsu & Ohkura, 1980)。

化学合成中的新方法

该化合物已被用于合成呋喃喹啉酮和安吉丁衍生物的新方法,展示了它在有机化学中的多功能性(Ye et al., 2012)。

在皮肤护理中的应用

类似化合物3-(4-羟基苯基)丙酸已被应用于抗衰老配方的制备,展示了它在化妆品和皮肤科产品中的实用性(Wawrzyniak et al., 2016)。

织物中的阻燃性

另一种衍生物3-(羟基苯基膦基)丙酸已被用作阻燃剂,特别是对纤维素织物,展示了它在材料安全和工程中的应用(Zhang et al., 2008)。

生物纳米复合材料中的链延长剂

它还被用作层状双氢氧化物中的有机改性剂,突出了它在纳米技术和绿色材料科学中的作用(Totaro et al., 2017)。

作用机制

Target of Action

A structurally similar compound, 3-fluoro-l-tyrosine, is known to target the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide .

Mode of Action

Based on its structural similarity to 3-fluoro-l-tyrosine, it may interact with its target protein in a similar manner

Biochemical Pathways

Given its potential target, it may be involved in pathways related to oxidative stress and cellular defense mechanisms .

Result of Action

If it acts similarly to 3-fluoro-l-tyrosine, it may contribute to the regulation of oxidative stress within the cell .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targetGeneral safety data sheets suggest avoiding dust formation and ensuring adequate ventilation .

属性

IUPAC Name |

3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWBWJCAGKHIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

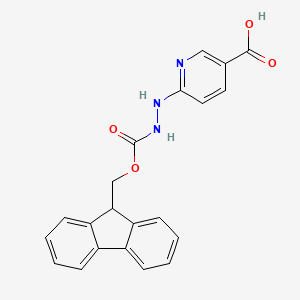

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)

![2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400300.png)